(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1009075-40-4
VCID: VC2661594
InChI: InChI=1S/C12H24N2O2/c1-5-13-9-10-7-6-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1
SMILES: CCNCC1CCCN1C(=O)OC(C)(C)C
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate

CAS No.: 1009075-40-4

Cat. No.: VC2661594

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate - 1009075-40-4

Specification

CAS No. 1009075-40-4
Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name tert-butyl (2R)-2-(ethylaminomethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H24N2O2/c1-5-13-9-10-7-6-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1
Standard InChI Key RKMARTBPQCEJTJ-SNVBAGLBSA-N
Isomeric SMILES CCNC[C@H]1CCCN1C(=O)OC(C)(C)C
SMILES CCNCC1CCCN1C(=O)OC(C)(C)C
Canonical SMILES CCNCC1CCCN1C(=O)OC(C)(C)C

Introduction

Chemical Identity and Properties

Basic Information

The compound (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is characterized by the following identifiers and properties:

PropertyValue
Chemical Name(R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
CAS Number1009075-40-4
MDL NumberMFCD06656617
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Standard Purity>97.00% (commercial grade)

The compound is identifiable through various chemical nomenclature systems, providing standardized ways to reference this molecule in scientific literature and databases .

Structural Features

The molecular structure of (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate exhibits several key features that define its chemical behavior and potential applications:

Structural ElementDescription
Core StructureFive-membered pyrrolidine ring with (R) stereochemistry at position 2
Protecting Grouptert-butyloxycarbonyl (Boc) group attached to the pyrrolidine nitrogen
Functional Side ChainEthylamino group connected via a methylene bridge at the 2-position
Stereocenter(R) configuration at C-2 of the pyrrolidine ring

These structural elements contribute to the compound's unique chemical properties and potential biochemical interactions. The Boc protecting group enhances stability and solubility during synthetic processes, while the ethylamino functionality introduces a secondary amine that can participate in hydrogen bonding and serve as a site for further chemical modifications .

Physical and Chemical Properties

Based on its molecular structure and information available for similar compounds, (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is expected to display the following physicochemical properties:

PropertyCharacteristic
Physical StateClear to slightly yellow liquid or crystalline solid
SolubilityReadily soluble in common organic solvents (DMSO, methanol, dichloromethane)
StabilityStable when stored under recommended conditions; sensitive to strong acids
pKa (estimated)Approximately 9.5-10.5 for the ethylamino group
Optical ActivityOptically active due to the (R) stereocenter

These properties make the compound suitable for various applications in organic synthesis and as a building block in medicinal chemistry research .

Synthesis Methods and Production

Reductive Amination Approach

One potential synthetic pathway involves reductive amination of a Boc-protected pyrrolidine-2-carbaldehyde with ethylamine:

  • Starting with (R)-2-formylpyrrolidine-1-carboxylate (Boc-protected)

  • Condensation with ethylamine to form an imine intermediate

  • Reduction of the imine using sodium cyanoborohydride or sodium triacetoxyborohydride

  • Purification to obtain the target compound

This approach preserves the stereochemistry at the 2-position of the pyrrolidine ring, which is crucial for maintaining the (R) configuration.

Nucleophilic Substitution Route

An alternative synthetic strategy might involve:

  • Preparation of (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate from (R)-proline

  • Conversion of the hydroxyl group to a suitable leaving group (e.g., mesylate or tosylate)

  • Nucleophilic substitution with ethylamine

  • Purification of the final product

This route would exploit the reactivity of activated alcohols toward nucleophilic displacement by amines.

Purification Methods

For obtaining high-purity (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate, several purification techniques are applicable:

Purification MethodApplication Notes
Column ChromatographyUsing silica gel with ethanol/chloroform (1:8–1:10) or hexane/ethyl acetate gradients
Preparative HPLCFor obtaining analytical-grade purity (>99%)
RecrystallizationFrom appropriate solvent systems for crystalline forms
DistillationUnder reduced pressure for liquid forms

These purification methods can be optimized based on the specific characteristics of the synthetic route employed and the desired purity level of the final product.

Applications and Research Significance

Pharmaceutical Applications

(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate has potential applications in pharmaceutical research and development due to several favorable characteristics:

Application AreaRelevance
Building BlockServes as a chiral intermediate in the synthesis of complex drug candidates
ScaffoldThe pyrrolidine ring provides a conformationally restricted backbone for drug design
Functional Group HandleThe ethylamino group enables further derivatization for structure-activity relationship studies

The compound's defined stereochemistry makes it particularly valuable for the development of stereoselective pharmaceuticals, where the spatial arrangement of atoms can significantly impact biological activity .

Synthetic Utility

As a versatile synthetic intermediate, (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate offers several advantages:

  • The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the pyrrolidine nitrogen

  • The secondary amine of the ethylamino group provides a reactive site for diverse chemical transformations (acylation, alkylation, reductive amination)

  • The defined stereochemistry at the 2-position enables stereoselective synthesis of more complex molecules

These characteristics make the compound valuable in diversified synthesis strategies and the preparation of compound libraries for drug discovery programs.

Storage ParameterRecommendation
Temperature2-8°C (refrigerated)
EnvironmentAway from moisture and oxygen
ContainerSealed, preferably under inert gas
Light ExposureProtected from light

Following these storage guidelines helps preserve the compound's chemical integrity and extends its shelf life for research applications .

Structural Comparisons and Structure-Activity Relationships

Comparison with Analog Compounds

Several structurally related compounds provide valuable context for understanding the potential properties and applications of (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate:

CompoundCAS NumberMolecular FormulaKey Structural Difference
(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate1009075-40-4C12H24N2O2Reference compound
(R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate783325-25-7C11H22N2O2Methyl instead of ethyl on amino group
tert-butyl (2S)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate191231-58-0C11H22N2O2(S) instead of (R) stereochemistry plus methyl instead of ethyl
(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate876617-06-0C11H21NO2Direct ethyl substitution instead of ethylaminomethyl
tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate1289385-02-9C12H24N2O2Racemic mixture (no defined stereochemistry)

These structural analogs differ in key aspects such as stereochemistry, alkyl chain length, and substitution patterns, which can significantly affect their chemical reactivity and potential biological activities .

Structure-Activity Relationship Considerations

Analysis of the structural features of (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate and its analogs suggests several structure-activity relationships that may be relevant to their biochemical properties:

These structure-activity considerations provide a framework for understanding how structural modifications might affect the compound's behavior in biological systems and guide further research into optimizing its properties for specific applications.

Analytical Methods and Characterization

Spectroscopic Identification

For characterization and quality control of (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate, several spectroscopic techniques are applicable:

Analytical TechniqueKey Diagnostic Features
¹H NMR SpectroscopyCharacteristic signals for tert-butyl group (δ ~1.4 ppm), pyrrolidine ring protons (δ 1.8-3.8 ppm), and ethylamine protons
¹³C NMR SpectroscopyCarbonyl carbon (δ ~155 ppm), tert-butyl quaternary carbon (δ ~79 ppm), and pyrrolidine ring carbons
Mass SpectrometryMolecular ion peak at m/z 228.33 and characteristic fragmentation pattern
IR SpectroscopyC=O stretch (~1700 cm⁻¹), C-N stretching bands, and N-H stretching (if not fully substituted)

These analytical methods provide complementary information for confirming the identity, purity, and structural characteristics of the compound.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity and monitoring the synthesis of (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate:

Chromatographic MethodApplication
HPLCPurity determination using C18 reversed-phase columns with appropriate mobile phases
Chiral HPLCEnantiomeric purity assessment using chiral stationary phases
TLCReaction monitoring and preliminary purity assessment (typical Rf ~0.3-0.5 in ethyl acetate/hexane systems)
GC-MSVolatile derivative analysis for structural confirmation

These techniques provide valuable data for quality control and structure verification during the synthesis and characterization process.

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